![molecular formula C8H6BrN3O2 B2774729 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1519286-14-6](/img/structure/B2774729.png)

3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

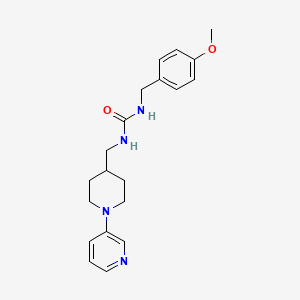

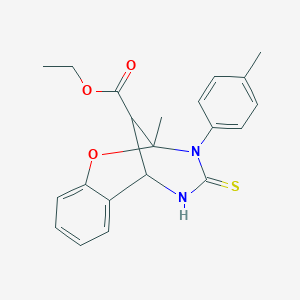

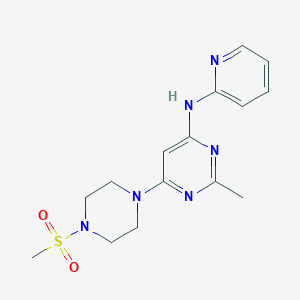

3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves a chemodivergent reaction. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular formula of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is C8H6BrN3O2 . It is part of the imidazopyridine family, which is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is 256.06 . The density is predicted to be 2.06±0.1 g/cm3 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines are recognized as promising scaffolds in drug discovery due to their wide range of biological activities. Specifically, 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid can serve as a starting point for designing novel pharmaceutical agents. Researchers explore its potential as a lead compound for developing drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases .

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that involves activating photosensitizers with light. Imidazo[1,2-a]pyridines, including 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, have been investigated as potential photosensitizers. Their ability to generate reactive oxygen species upon light exposure makes them suitable for PDT .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Researchers use imidazo[1,2-a]pyridines to construct metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. By incorporating 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid into MOFs, scientists can fine-tune their properties for specific gas adsorption or catalytic reactions.

If you’d like more detailed information on any specific application, feel free to ask

Safety And Hazards

properties

IUPAC Name |

3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWMPGVUJPSGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

1519286-14-6 |

Source

|

| Record name | 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)